SIS17

Description

Historical Context and Evolution of HPMC in Scientific Inquiry

The scientific journey of Hydroxypropyl Methylcellulose (B11928114) began as part of the broader exploration of cellulose (B213188) ethers. Cellulose itself, a naturally abundant polymer, has limitations such as poor solubility in water and common organic solvents, which historically restricted its applications. nih.gov Through chemical modification, derivatives like HPMC were developed to overcome these limitations, offering improved solubility and functionality. nih.gov Initially, research focused on establishing the fundamental principles of HPMC as a hydrophilic matrix polymer. researchgate.net These early studies identified critical variables such as polymer substitution, particle size, and the ratio of polymer to active ingredient as key factors influencing its performance, particularly in pharmaceutical applications. researchgate.net

For over six decades, HPMC has been a cornerstone in the development of hydrophilic matrices. nih.gov Its evolution in scientific inquiry saw its application expand from being a simple tablet binder to a sophisticated component in controlled-release drug delivery systems. nih.govresearchgate.netresearchgate.net Researchers in the mid-20th century began to systematically investigate how HPMC's unique properties, such as the formation of a viscous gel layer upon hydration, could be harnessed to control the release of therapeutic agents. researchgate.netresearchgate.netjocpr.com In parallel, the construction industry recognized its value as a water-retention agent and rheology modifier in cement and mortar formulations, leading to another major avenue of research. hlhpmc.comhlhpmc.comhpmcfactory.com In China, for instance, research into HPMC production processes began in the 1970s, with large-scale production following in the subsequent decades, indicating a growing global interest in its industrial and scientific potential. kemoxcellulose.com

Significance of HPMC as a Cellulose Derivative in Contemporary Research

HPMC's importance in modern research is multifaceted, spanning pharmaceuticals, food science, construction materials, and advanced biomedical applications. hlhpmc.comcelotech.comhlhpmc.com As a cellulose derivative, it offers a sustainable, non-toxic, and biocompatible alternative to purely synthetic polymers. kingmaxcellulose.com Its non-ionic nature ensures stability across a wide pH range (typically 3-11) and compatibility with many other substances, making it a versatile excipient and additive. chemicalbook.comyoungcel.com

In pharmaceutical research, HPMC is indispensable for creating modified-release dosage forms. rjptonline.org Its ability to form a hydrogel matrix upon contact with aqueous fluids allows for the sustained and controlled release of drugs, which is a primary focus of investigation. researchgate.netcellulosemanufacturer.com Contemporary studies explore its use in a wide array of drug delivery platforms, including mucoadhesive films, ophthalmic solutions, and nano- and micro-particle formulations. nih.govhlhpmc.comjst.go.jp

The significance of HPMC extends to the food industry, where it functions as a thickener, emulsifier, stabilizer, and film-former. melacoll.comhpmcsupplier.com Research in this area often focuses on using HPMC to improve the texture and stability of products like sauces, baked goods, and dairy alternatives. hpmcsupplier.com Its ability to form edible coatings is being investigated to extend the shelf life of fresh produce by creating a barrier against moisture loss and microbial contamination. melacoll.comnih.gov

In materials science and the construction industry, HPMC is studied for its ability to enhance the performance of building materials. hlhpmc.comkimachemical.com Research objectives include improving the workability, adhesion, and crack resistance of cement mortars, tile adhesives, and plasters. hlhpmc.comkimachemical.comcelluloseether.com The development of "smart" materials is an emerging area, where HPMC is modified to create polymers that respond to external stimuli like temperature or pH. hlhpmc.com

The table below summarizes key physicochemical properties of HPMC that are central to its research applications.

| Property | Description | Relevance in Research |

| Solubility | Soluble in cold water and some organic solvents, forming a transparent colloidal solution. chemicalbook.comkimachemical.com Exhibits reversible thermal gelation (precipitates on heating, redissolves on cooling). celotech.comchemicalbook.com | Crucial for creating aqueous solutions for drug delivery, coatings, and food products. Thermal gelation is explored for creating stimulus-responsive materials. hlhpmc.commdpi.com |

| Viscosity | Forms solutions with a wide range of viscosities depending on molecular weight, concentration, and temperature. kimachemical.com Viscosity generally decreases as temperature increases, up to the gelation point. chemicalbook.comkimachemical.com | A key parameter in formulating controlled-release systems, thickening agents in food, and controlling the rheology of construction materials. researchgate.nethpmcfactory.comhpmcsupplier.com |

| Biocompatibility | Generally regarded as a non-toxic and non-irritating material. jocpr.comkimachemical.com It is not easily digested or absorbed by the body. kimachemical.com | Essential for its widespread use in pharmaceutical formulations (oral, ophthalmic, topical) and biomedical applications like tissue engineering. taylorandfrancis.comhlhpmc.comkimachemical.com |

| Film-Forming | Capable of forming clear, flexible, and strong films. nih.govhlhpmc.com | Utilized in tablet coatings, edible food coatings, and the development of mucoadhesive films for drug delivery. nih.govmelacoll.comjst.go.jp |

| Water Retention | High capacity to retain water, preventing its rapid evaporation from mixtures. hlhpmc.com | A critical property in the construction industry for improving the hydration and workability of cement and gypsum-based products. hlhpmc.comkimachemical.com |

Scope and Research Objectives for HPMC Investigations

The scope of research involving HPMC is broad, driven by the need to optimize its performance in existing applications and to explore its potential in new technological frontiers. Key research objectives can be categorized as follows:

Formulation and Optimization: A significant portion of research aims to develop and optimize HPMC-based formulations. This includes creating hydrophilic matrix tablets with specific drug release profiles, blending HPMC with other polymers like xanthan gum or chitosan (B1678972) to create composite films with enhanced properties, and developing stable emulsions for the food and cosmetic industries. researchgate.netrjptonline.orgnih.gov For example, studies have investigated how blending HPMC with polyvinyl alcohol or whey protein can improve the mechanical and hydrophobic properties of films. nih.gov

Understanding Mechanisms: Foundational research focuses on elucidating the mechanisms that govern HPMC's behavior. This includes studying the dynamics of gel layer formation, the diffusion and erosion processes in drug release from HPMC matrices, and the intermolecular interactions between HPMC and other components in a blend. researchgate.netjst.go.jp Mathematical models are often developed to describe these drug release mechanisms. researchgate.net

Synthesis and Characterization: Researchers continuously work on synthesizing new grades of HPMC and characterizing their physicochemical properties. researchgate.netnih.gov This involves analyzing how factors like the degree of substitution of methoxy (B1213986) and hydroxypropyl groups, molecular weight, and particle size distribution influence properties such as solubility, viscosity, and thermal behavior. kimachemical.comnih.gov Techniques like Fourier-transform infrared spectroscopy (FTIR), X-ray diffraction (XRD), and scanning electron microscopy (SEM) are commonly employed for characterization. jst.go.jpnih.govresearchgate.net

Advanced and Novel Applications: A forward-looking objective is the application of HPMC in advanced technologies. This includes its use in tissue engineering, the development of "smart" hydrogels that respond to physiological stimuli, and creating biodegradable packaging to reduce plastic waste. hlhpmc.commdpi.comnih.gov Research into combining HPMC with antimicrobial agents like silver nanoparticles or propolis aims to create bioactive materials for medical or food preservation purposes. nih.govnih.gov

The following table details specific research findings across various fields of study.

| Research Area | Specific Finding/Objective | Investigated Properties |

| Pharmaceuticals | Developing hydrophilic matrix tablets for prolonged drug release. nih.gov | Drug release kinetics, polymer swelling, gel layer formation, diffusion, and erosion. researchgate.netresearchgate.net |

| Creating mucoadhesive blend films for buccal drug delivery by combining HPMC with polymers like polycarbophil. jst.go.jp | Mucoadhesive strength, swelling index, mechanical properties (puncture strength, elongation). jst.go.jp | |

| Using HPMC as a carrier in hydrogel delivery systems for biologically active substances. mdpi.com | Rheological characteristics, swelling, sorption, and drug release regulation. mdpi.com | |

| Food Science | Developing HPMC-based edible coatings to extend the shelf-life of fruits and vegetables. melacoll.comnih.gov | Water vapor permeability, mechanical properties, moisture retention, and barrier to microbial contamination. nih.govnih.gov |

| Enhancing the texture and stability of food products like sauces and baked goods. hpmcsupplier.com | Viscosity, emulsification, stabilization, and mouthfeel. hpmcsupplier.com | |

| Construction Materials | Improving the workability, water retention, and adhesion of cement-based mortars and tile adhesives. hlhpmc.comcelluloseether.com | Water retention capacity, rheological control, adhesion strength, and crack resistance. hlhpmc.comkimachemical.com |

| Biomedical Materials | Synthesizing HPMC-based materials with antimicrobial properties by incorporating silver nanoparticles. nih.gov | Antimicrobial activity, structural morphology, and rheological properties. nih.gov |

| Fabricating biodegradable films by blending HPMC with κ-carrageenan to improve mechanical and water resistance properties. nih.gov | Tensile strength, elongation at break, water solubility, and water vapor permeability. nih.gov |

Structure

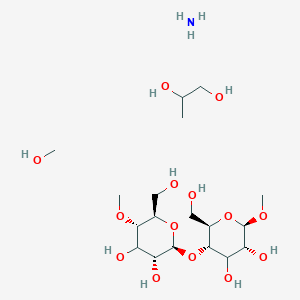

2D Structure

Properties

IUPAC Name |

N'-hexadecylthiophene-2-carbohydrazide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H38N2OS/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-18-22-23-21(24)20-17-16-19-25-20/h16-17,19,22H,2-15,18H2,1H3,(H,23,24) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HSHXDCVZWHOWCS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCCNNC(=O)C1=CC=CS1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H38N2OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701238689 | |

| Record name | 2-Thiophenecarboxylic acid, 2-hexadecylhydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701238689 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

366.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Slightly hygroscopic white or slightly yellowish or greyish odourless and tasteless, granular or fibrous powder | |

| Record name | HYDROXYPROPYL METHYL CELLULOSE | |

| Source | EU Food Improvement Agents | |

| URL | https://eur-lex.europa.eu/legal-content/EN/ALL/?uri=CELEX%3A32012R0231 | |

| Description | Commission Regulation (EU) No 231/2012 of 9 March 2012 laying down specifications for food additives listed in Annexes II and III to Regulation (EC) No 1333/2008 of the European Parliament and of the Council Text with EEA relevance | |

Solubility |

Swelling in water, producing a clear to opalescent, viscous, colloidal solution. Insoluble in ethanol | |

| Record name | HYDROXYPROPYL METHYL CELLULOSE | |

| Source | EU Food Improvement Agents | |

| URL | https://eur-lex.europa.eu/legal-content/EN/ALL/?uri=CELEX%3A32012R0231 | |

| Description | Commission Regulation (EU) No 231/2012 of 9 March 2012 laying down specifications for food additives listed in Annexes II and III to Regulation (EC) No 1333/2008 of the European Parliament and of the Council Text with EEA relevance | |

CAS No. |

2374313-54-7 | |

| Record name | 2-Thiophenecarboxylic acid, 2-hexadecylhydrazide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2374313-54-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Thiophenecarboxylic acid, 2-hexadecylhydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701238689 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthesis and Derivatization Methodologies for Hpmc

Controlled Etherification Processes for Targeted HPMC Architectures

The core of HPMC synthesis lies in the etherification of cellulose (B213188). kimachemical.com This process begins with the activation of cellulose, typically from wood pulp or cotton linters, by treating it with an alkali solution like sodium hydroxide (B78521). kimacellulose.comijirt.org This step, known as mercerization, produces alkali cellulose, which is more chemically reactive than its untreated counterpart due to the swelling of cellulose fibers. atlantis-press.comatamanchemicals.com The alkali cellulose is then reacted with etherifying agents to introduce methyl and hydroxypropyl groups onto the cellulose backbone. atamanchemicals.com

The creation of HPMC involves two primary substitution reactions on the anhydroglucose (B10753087) units of the cellulose chain. melacoll.com

Methylation: Methyl groups (-OCH₃) are introduced by reacting the alkali cellulose with methyl chloride (CH₃Cl). kimacellulose.com This reaction forms methylcellulose (B11928114).

Hydroxypropylation: Subsequently, or concurrently, hydroxypropyl groups (-OCH₂CH(OH)CH₃) are added by reacting the material with propylene (B89431) oxide. kimacellulose.comatamanchemicals.com

The extent of these substitutions is defined by two key parameters: the Degree of Substitution (DS) and the Molar Substitution (MS). The DS for methyl groups refers to the average number of hydroxyl groups on the anhydroglucose unit that have been replaced by methoxy (B1213986) groups. researchgate.net The MS represents the average number of hydroxypropyl groups attached to each anhydroglucose unit. researchgate.net Since the hydroxypropyl group itself has a hydroxyl group that can further react with propylene oxide, the MS can exceed 3. scribd.com

Controlling the DS and MS is crucial as it dictates the final properties of the HPMC, such as solubility, viscosity, and gelation temperature. melacoll.comkimachemical.com For instance, a higher degree of substitution generally leads to a more hydrophilic polymer with increased water solubility and a lower gelation temperature. melacoll.com Some synthesis methods propose a sequential approach, first methylating cellulose to create methylcellulose (MC) and then performing hydroxypropylation to produce HPMC, which may prevent certain end-capping structures. researchgate.netresearchgate.net

The final architecture of the HPMC polymer is highly dependent on the conditions of the etherification reaction. atlantis-press.com The distribution of substituents along the cellulose chain can be either homogeneous or heterogeneous, which in turn affects the polymer's solution behavior and functionality. researchgate.netnih.gov Key reaction parameters that influence these substitution patterns include:

Ratio of Reactants: The molar ratio of propylene oxide and methyl chloride to cellulose is a primary factor in controlling the final MS and DS. kimachemical.comgoogle.com Adjusting these ratios allows for the synthesis of HPMC with specific, targeted properties. kimacellulose.com

Alkali Concentration: The concentration of the sodium hydroxide solution used for alkalization affects the swelling and reactivity of the cellulose. atlantis-press.com Optimal alkali concentration is crucial for achieving the desired degree of substitution. For example, studies on HPMC synthesis from cassava stems identified 25% sodium hydroxide as optimal. atlantis-press.com

Temperature and Time: The reaction temperature and duration for both alkalization and etherification significantly impact the extent and efficiency of the substitution. kimacellulose.comatlantis-press.com Etherification is often carried out at elevated temperatures (e.g., 50°C to 75°C) to ensure the reaction completes. google.com

Pressure and Agitation: The reaction is typically conducted under pressure in a reactor. researchgate.net Thorough agitation is necessary to ensure uniform distribution of reactants and heat, which helps in achieving a more homogeneous substitution pattern. scribd.com

Table 1: Influence of Reaction Parameters on HPMC Synthesis

| Parameter | Influence on HPMC Properties | Research Finding Example |

|---|---|---|

| Reactant Ratios | Directly controls the Degree of Substitution (DS) and Molar Substitution (MS). kimacellulose.com | A process was developed using 1.5 to 4 parts of propylene oxide and 0.4 to 0.8 parts of methyl chloride per part of cellulose to create HPMC soluble in anhydrous methanol (B129727). google.com |

| Alkali (NaOH) Concentration | Affects cellulose swelling and reactivity, influencing substitution efficiency. atlantis-press.com | Optimal HPMC synthesis from cassava stem α-cellulose was achieved with a 25% (w/v) NaOH concentration. atlantis-press.com |

| Temperature | Impacts reaction rate and can influence the distribution of substituents. kimacellulose.com | Etherification is often conducted between 50°C and 75°C to drive the reaction to completion. google.com |

| Reaction Time | Determines the extent of the etherification reaction. kimacellulose.com | A 60-minute reaction time during alkalization was found to be optimal in a study using cassava stems. atlantis-press.com |

Novel Derivatization Strategies for Enhanced HPMC Functionality

Beyond the standard synthesis, HPMC can be further modified to introduce novel functionalities, thereby expanding its applications in specialized research areas. crimsonpublishers.com These derivatization strategies involve chemical modification, grafting, and copolymerization.

Chemical modification involves reacting the hydroxyl groups of HPMC with various chemical agents to attach new functional groups. kimachemical.com This is a powerful method for tailoring the polymer's properties for specific research purposes. scholarsresearchlibrary.com

Examples of such modifications include:

Esterification: HPMC can be reacted with anhydrides or acid chlorides. For instance, a novel polymer was synthesized by reacting HPMC with maleic anhydride, which altered the drug release mechanism from matrix tablets. scholarsresearchlibrary.com Similarly, reacting HPMC with acryloyl chloride produces hydroxypropyl methyl cellulose acrylate (B77674) (HPMCAA), a potential superdisintegrating agent for pharmaceutical tablets. researchgate.net

Introduction of Charged Groups: Cationic cellulose derivatives can be produced using the epichlorohydrin (B41342) process, which introduces positively charged quaternary ammonium (B1175870) groups. kimachemical.com

Functionalization for Adsorption: By introducing specific groups like xanthogenates, modified HPMC can be used as an adsorbent for heavy metal ions in water treatment, demonstrating its potential in environmental applications. crimsonpublishers.com

Grafting and copolymerization are effective techniques for modifying the physical and chemical properties of HPMC by attaching other polymer chains to its backbone. crimsonpublishers.comresearchgate.net

Grafting: This process involves initiating polymerization of a monomer from the HPMC backbone. crimsonpublishers.com The "graft from" method is a common route where an initiator creates active radical sites on the HPMC, from which monomer chains can grow. acs.orgacs.org For example, polyacrylamide (PAM) chains have been grafted onto HPMC to create hydrogels for controlled drug release. nih.gov In another study, HPMC was grafted with poly(ethyl acrylate) to modify its properties, with the resulting copolymers characterized for potential applications. researchgate.net

Copolymerization: HPMC can be copolymerized with other monomers to create new materials that combine the properties of both components. analis.com.my For instance, nanoparticles of poly(methyl methacrylate-co-hydroxypropyl methylcellulose) have been synthesized via emulsion polymerization to improve the hydrophilicity and biocompatibility of the resulting material for potential medical and biological uses. analis.com.my

Table 2: Examples of HPMC Derivatization Strategies

| Strategy | Modifying Agent/Monomer | Resulting Product/Functionality | Application Area |

|---|---|---|---|

| Chemical Modification | Maleic Anhydride | Modified HPMC with altered polymer erosion properties. scholarsresearchlibrary.com | Pharmaceutical drug delivery. scholarsresearchlibrary.com |

| Chemical Modification | Acryloyl Chloride | Hydroxypropyl methyl cellulose acrylate (HPMCAA). researchgate.net | Pharmaceutical excipient (superdisintegrant). researchgate.net |

| Grafting | Polyacrylamide (PAM) | HPMC-g-PAM hydrogel with pH-sensitive swelling. nih.gov | Colon-specific drug delivery. nih.gov |

| Grafting | Acrylamide and Diacetone Acrylamide | Thermothickening copolymer (PHAD). acs.org | Enhanced oil recovery. acs.org |

| Copolymerization | Methyl Methacrylate (MMA) | P(MMA-co-HPMC) nanoparticles with improved hydrophilicity. analis.com.my | Medical and biological applications. analis.com.my |

Green Chemistry Approaches in HPMC Synthesis

In line with the global push for sustainability, green chemistry principles are being increasingly applied to HPMC synthesis and use. advanceseng.com Since HPMC is derived from renewable plant fibers, it is considered a more environmentally friendly alternative to petroleum-based polymers. kingmaxcellulose.com

Key green chemistry advancements include:

Aqueous-Based Chemistry: Research has focused on using water as a solvent for chemical reactions, eliminating the need for volatile organic solvents which are a major source of chemical waste. advanceseng.comacs.org HPMC itself can facilitate such reactions. The hydrophobic pockets created by its alkyl ether side chains can act as nanoreactors, enabling and co-catalyzing chemical reactions in an aqueous medium. advanceseng.com

Sustainable Raw Materials: The synthesis of HPMC relies on cellulose from natural sources like wood pulp or cotton. hlhpmc.com Utilizing sustainably managed sources and agricultural byproducts, such as cassava stems, can further enhance its green profile. atlantis-press.com

Waste Reduction: Optimizing reaction conditions, as discussed in section 2.1.2, not only controls the product's properties but also improves reaction efficiency, reduces the consumption of etherifying agents, and minimizes waste. google.com Efforts to implement water recycling and closed-loop systems during production also contribute to a more sustainable process. hlhpmc.com

The use of HPMC as a catalyst and reaction medium aligns with several of the 12 principles of green chemistry, offering a practical and sustainable solution that reduces reliance on hazardous organic solvents. advanceseng.comacs.org

Advanced Characterization Methodologies in Hpmc Research

Spectroscopic Characterization Techniques

Spectroscopy is a fundamental tool in the study of HPMC, providing invaluable data on its molecular structure and properties. Different spectroscopic techniques offer complementary information, allowing for a thorough characterization of the polymer.

Fourier Transform Infrared (FTIR) Spectroscopy for Functional Group Analysis

Fourier Transform Infrared (FTIR) spectroscopy is a powerful and widely used technique for identifying the functional groups present in HPMC. rjpbcs.comcellulosechemtechnol.ro By analyzing the absorption of infrared radiation at specific wavenumbers, researchers can confirm the chemical structure and investigate intermolecular interactions. rjpbcs.comcellulosechemtechnol.ro The FTIR spectrum of HPMC is characterized by several key absorption bands. A broad and intense peak typically observed between 3400 cm⁻¹ and 3500 cm⁻¹ corresponds to the stretching vibration of hydroxyl (-OH) groups, a hallmark of the cellulose (B213188) backbone. researchgate.netresearchgate.net The presence of both methyl (-CH₃) and hydroxypropyl (-OCH₂CH(OH)CH₃) substituents introduces characteristic C-H stretching vibrations, which are typically found around 2900 cm⁻¹. rjpbcs.com

The ether linkages (C-O-C) within the glucose ring and connecting the substituent groups give rise to strong absorption bands, with a particularly intense feature often seen around 1050-1060 cm⁻¹, which is considered a signature of the pyranose ring. rjpbcs.comresearchgate.net Bending vibrations of the -OH groups can be seen around 1370-1375 cm⁻¹. researchgate.netresearchgate.net FTIR is also instrumental in studying the crystallinity of HPMC through the calculation of indices like the Total Crystallinity Index (TCI), Lateral Order Index (LOI), and Hydrogen Bond Index (HBI), which relate the intensities of specific crystalline and amorphous bands. cellulosechemtechnol.ro These analyses help in understanding how factors like composition and temperature affect the polymer's structural organization. cellulosechemtechnol.ro

Table 1: Characteristic FTIR Absorption Bands for HPMC

| Wavenumber (cm⁻¹) | Assignment | Source(s) |

|---|---|---|

| 3400-3500 | O-H stretching vibrations | rjpbcs.comresearchgate.netresearchgate.net |

| ~2900 | C-H stretching (methyl and hydroxypropyl groups) | rjpbcs.com |

| 1600-1650 | C-O stretching of the six-membered cyclic ring | rjpbcs.com |

| 1370-1375 | O-H bending vibrations | researchgate.netresearchgate.net |

Raman Spectroscopy for Structural Elucidation

Raman spectroscopy serves as a complementary technique to FTIR for the structural elucidation of HPMC. spectroscopyonline.comhoriba.com It is particularly sensitive to the non-polar bonds of the polymer's carbon backbone and can provide detailed information about the cellulose structure and the effects of substitution. spectroscopyonline.comresearchgate.net The Raman spectrum of HPMC shows characteristic peaks that can be assigned to specific vibrational modes. For instance, peaks around 1110 cm⁻¹ are attributed to the symmetric C-O-C glycosidic bond stretching, while C-O-H bending vibrations are observed near 1360 cm⁻¹. researchgate.net The CH₂ scissoring functional groups produce a signal around 1450 cm⁻¹. researchgate.net

Table 2: Key Raman Peaks for HPMC Structural Analysis

| Wavenumber (cm⁻¹) | Assignment | Source(s) |

|---|---|---|

| 2800-3000 | C-H stretching | spectroscopyonline.comhoriba.com |

| ~1450 | CH₂ scissoring | researchgate.net |

| ~1360 | C-O-H bending | researchgate.net |

| ~1110 | Symmetric C-O-C glycosidic linkage stretching | researchgate.net |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Substituent Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ¹³C NMR, is a definitive technique for the quantitative analysis of substituents in HPMC. arpnjournals.orgresearchgate.net It provides detailed information on the molecular structure, including the degree of substitution (DS) for methoxy (B1213986) groups and the molar substitution (MS) for hydroxypropyl groups. nih.govarpnjournals.org The DS refers to the average number of hydroxyl groups per anhydroglucose (B10753087) unit that have been replaced by methoxy groups, while the MS represents the average number of moles of hydroxypropyl groups per anhydroglucose unit. arpnjournals.org

Solid-state NMR is especially powerful as it can probe the spatial proximities between different parts of the polymer and can be used to study the material without dissolving it. researchgate.netwiley.com This is crucial for understanding the structure in its solid form. wiley.com By analyzing the ¹³C NMR spectra of hydrolyzed HPMC samples, researchers can independently quantify the methoxyl and hydroxypropoxyl content. nih.gov Furthermore, NMR can determine the degree of substitution at each of the three possible hydroxyl positions on the glucopyranose unit, offering a comprehensive picture of the substituent distribution. nih.govarpnjournals.org This detailed structural knowledge is essential for predicting and understanding the physicochemical properties of different HPMC grades. arpnjournals.orgresearchgate.net

UV-Vis Spectrophotometry for Solution Properties

UV-Vis spectrophotometry is a valuable technique for investigating the properties of HPMC in solution. lew.rojsaer.com Although the HPMC polymer itself lacks strong chromophores for direct detection in the standard UV-Vis range, this method can be used to study its transmittance, turbidity, and interactions in different solvent environments. lew.roresearchgate.net The optical properties of HPMC solutions are influenced by the type of solvent used, which affects the polymer's conformational properties and the degree of coil expansion. lew.ro

UV-Vis spectra can reveal distinct absorption features depending on the solvent's polarity. lew.ro By measuring the transmittance of light through an HPMC solution, one can assess its clarity. celluloseether.com For instance, HPMC in aqueous solution generally shows high transparency. celluloseether.com UV imaging, a related technique, allows for real-time visualization of processes like swelling and gel formation when an HPMC compact is exposed to a dissolution medium. researchgate.net This method can detect the critical polymer concentration required for the formation of a stable three-dimensional gel network. researchgate.net The absorption edge from UV-Vis spectra can also be used to evaluate the band gap energy of HPMC in different solvents. lew.ro

Microscopic and Imaging Techniques

Microscopic techniques provide direct visual information about the physical characteristics of HPMC at the micro and nanoscale, complementing the structural data obtained from spectroscopy.

Scanning Electron Microscopy (SEM) for Surface Morphology and Particle Analysis

Scanning Electron Microscopy (SEM) is an essential tool for characterizing the surface morphology and particle attributes of HPMC in its solid, powdered form. cellulosemanufacturer.compowdertechnology.info SEM uses a focused beam of electrons to generate high-resolution images of a sample's surface, revealing critical details about particle size, shape, and texture. cellulosemanufacturer.comnanoscience.com This analysis is vital because these physical characteristics can significantly influence the bulk properties and performance of the powder, such as flowability and dissolution rate. powdertechnology.infonih.gov

SEM studies have shown that HPMC particles can exhibit different shapes, from oval to irregular, and varied surface textures, from rough to smooth. researchgate.net These differences in morphology can arise from variations in the manufacturing process. nih.gov By analyzing SEM images, researchers can identify the presence of pores, cracks, or agglomerates and assess the uniformity of the powder. cellulosemanufacturer.com This micrographic insight is crucial for quality control and for understanding how the physical form of HPMC particles relates to their functional properties in final formulations. researchgate.netnih.gov

Thermal Analysis Methodologies

Differential Scanning Calorimetry (DSC) is a primary thermal analysis technique used to measure the heat flow associated with thermal transitions in a material as a function of temperature. nih.gov For HPMC, DSC is essential for determining key thermal events such as the glass transition temperature (Tg), melting temperature (Tm), and the endothermic events associated with moisture loss and thermogelation. nih.gov

The DSC thermogram of pure HPMC powder typically shows a broad endotherm at low temperatures (e.g., a peak around 72-91°C), which is attributed to the evaporation of bound water. researchgate.netresearchgate.net At higher temperatures, a glass transition (Tg) can be detected. Studies using modulated DSC (MTDSC), a more sensitive technique, have identified the Tg of HPMC E4M powder at approximately 162°C. nih.gov The Tg of HPMC films has been recorded at around 143.4°C, though values can range from 150°C to 180°C depending on the specific HPMC grade, sample preparation, and measurement conditions. whiterose.ac.uk

DSC is also extensively used to study the sol-gel transition of HPMC in aqueous solutions. This thermoreversible gelation is observed as an endothermic peak on the DSC heating scan. For a 1.0 wt% pure HPMC solution, a small peak appears at around 61°C. nih.gov The position and size of this gelation endotherm are highly sensitive to additives.

Effect of Salts: The addition of salts from the Hofmeister series affects the gelation temperature. "Salting-out" salts like NaCl cause the DSC peak to shift to lower temperatures, promoting gelation. Conversely, "salting-in" salts like NaI shift the peak to higher temperatures, inhibiting gelation. nih.gov

Effect of Surfactants: The interaction with surfactants like sodium n-dodecyl sulfate (B86663) (SDS) is complex. At low SDS concentrations (e.g., 2 mM), the sol-gel transition temperature can decrease, while at higher concentrations (e.g., 6 mM), it can increase. nih.gov

These DSC studies provide fundamental data on the molecular interactions that govern the thermal behavior and gelation of HPMC. mdpi.com

| HPMC System | Thermal Event | Temperature (°C) | Key Finding | Reference |

| HPMC E4M Powder | Glass Transition (Tg) | ~162 | MTDSC provides clearer detection than conventional DSC. | nih.gov |

| HPMC Film | Glass Transition (Tg) | ~143.4 | Tg is influenced by sample form (powder vs. film). | whiterose.ac.uk |

| 1.0 wt% HPMC Solution | Sol-Gel Transition | ~61 | Baseline gelation temperature for pure HPMC solution. | nih.gov |

| 1.0 wt% HPMC + NaCl | Sol-Gel Transition | <61 | NaCl acts as a salting-out agent, lowering gelation temp. | nih.gov |

| 1.0 wt% HPMC + NaI | Sol-Gel Transition | >61 | NaI acts as a salting-in agent, increasing gelation temp. | nih.gov |

Thermogravimetric Analysis (TGA) measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. It is a critical technique for determining the thermal stability and decomposition profile of HPMC.

The thermal degradation of HPMC in an inert nitrogen atmosphere typically occurs in a single major step. eucalyptus.com.br After an initial small mass loss below 100°C due to adsorbed water, significant decomposition begins at higher temperatures. eucalyptus.com.br The onset of this major decomposition step is reported to be around 260°C (at a slow heating rate of 0.5°C/min) to 280-300°C, with a rapid mass loss continuing up to about 400°C, resulting in a total mass loss of 90-95%. eucalyptus.com.brresearchgate.netkimachemical.com The activation energy (Ea) for this decomposition in an inert atmosphere is approximately 99-104 kJ/mol, which is associated with the scission of weak bonds in the polymer chain. whiterose.ac.ukeucalyptus.com.br

The decomposition behavior changes drastically when conducted in the presence of air (an oxidative atmosphere). In air, the degradation of HPMC often proceeds in multiple stages:

An initial mass loss of about 5% with an onset around 150°C.

A major mass loss of approximately 70% starting around 200°C.

A final stage of about 15% mass loss occurring at around 380°C. researchgate.net

This multi-stage degradation in air highlights the role of oxidation in altering the decomposition pathway. The volatile products released during thermal degradation include CO, CO₂, water, methane, ethylene, and other unsaturated hydrocarbons. eucalyptus.com.brresearchgate.net TGA is also used to quantify the inorganic content in HPMC-based composites, such as determining the mass content of nanoparticles in a mineralizing film. dovepress.com

| Atmosphere | Decomposition Onset | Decomposition Stages | Key Finding | Reference |

| Inert (Nitrogen) | ~260-300°C | One major stage | Degradation is primarily through chain scission. | eucalyptus.com.br, kimachemical.com |

| Oxidative (Air) | ~150-200°C | Three distinct stages | Oxidation significantly lowers the initial decomposition temperature and alters the mechanism. | researchgate.net |

Rheological Characterization of HPMC Systems

The viscoelastic properties of HPMC solutions are critical to their function in various applications and are characterized by the storage modulus (G') and the loss modulus (G''). rheologylab.com The storage modulus, or elastic modulus, represents the energy stored in the material during deformation, reflecting its solid-like behavior. rheologylab.comyoutube.com The loss modulus, or viscous modulus, represents the energy dissipated as heat, reflecting its liquid-like behavior. rheologylab.comyoutube.com The ratio of these two moduli (G''/G'), known as the loss tangent (tan δ), quantifies the balance between viscous and elastic responses. rheologylab.com

For aqueous HPMC solutions at room temperature, the loss modulus (G'') is typically higher than the storage modulus (G'), indicating a predominantly liquid-like, or sol, state. mdpi.comnih.gov As temperature increases, the kinetic energy of the polymer chains rises, leading to changes in intermolecular interactions and chain entanglements that enhance the elastic properties. camocellulose.com This is observed as an increase in the storage modulus. camocellulose.com

In systems that form hydrogels, such as those containing silanized HPMC (Si-HPMC), the viscoelastic properties are significantly altered. researchgate.net Frequency sweep experiments on HPMC hydrogels show that both G' and G'' are dependent on the frequency of the applied stress. researchgate.net Typically, in a gelled state, the storage modulus (G') is greater than the loss modulus (G'') across a range of frequencies, indicating the formation of a stable, elastic network structure. researchgate.net The addition of other materials, like gelatin or synthetic clay, can further modify these properties, affecting gel strength and structure. researchgate.netresearchgate.netresearchgate.net

Table 2: General Viscoelastic Behavior of HPMC Solutions

| Condition | Relationship between Moduli | Dominant Behavior | Physical State | Reference |

|---|---|---|---|---|

| Room Temperature | G'' > G' | Viscous | Sol (Liquid-like) | mdpi.comnih.gov |

| Gelation Temperature | G' > G'' | Elastic | Gel (Solid-like) | mdpi.comresearchgate.net |

Aqueous solutions of HPMC exhibit a characteristic behavior known as inverse thermoreversible gelation, meaning they transition from a liquid-like sol to a solid-like gel upon heating. mdpi.comnih.gov This process is reversible, with the system returning to a sol state upon cooling. Rheological measurements are fundamental to studying this sol-gel transition. knu.ac.kr

During a controlled heating ramp, the viscoelastic properties of an HPMC solution follow a distinct path. mdpi.comnih.gov Initially, both the storage modulus (G') and the loss modulus (G'') decrease slightly as the temperature rises. mdpi.comknu.ac.kr At a certain critical temperature, the moduli begin to drop more significantly, reaching a minimum value. mdpi.com Following this minimum, both G' and G'' increase sharply with temperature. The point at which the storage modulus (G') becomes greater than the loss modulus (G'') signifies the gelation temperature (Tgel), indicating the formation of a three-dimensional network structure. mdpi.comknu.ac.kr

This complex behavior is often explained by a two-step mechanism. mdpi.comnih.gov The first step is a phase separation, where polymer-rich and polymer-poor regions form within the solution. This corresponds to the initial decrease and minimum in the moduli. The second step involves the formation and entanglement of fibrils from the polymer-rich phase, leading to the creation of a continuous gel network, which explains the subsequent sharp rise in the moduli. mdpi.comnih.gov The specific aggregation (Tagr) and gelation (Tgel) temperatures are influenced by the degree and type of substitution on the cellulose backbone, with a higher content of hydrophobic groups generally leading to lower transition temperatures. knu.ac.kr

The viscosity of HPMC solutions is not constant but depends on the applied shear rate, a characteristic known as non-Newtonian behavior. qianhaochem.comhpmcsupplier.com Specifically, HPMC solutions exhibit shear-thinning (or pseudoplastic) behavior, where the apparent viscosity decreases as the shear rate increases. qianhaochem.comcelotech.comissmge.orgresearchgate.net

At low shear rates, the long polymer chains of HPMC are randomly oriented and entangled, resulting in a relatively high viscosity. celotech.com As the shear rate is increased, these polymer chains begin to align themselves in the direction of flow. issmge.org This alignment reduces the intermolecular resistance and entanglements, leading to a significant drop in viscosity. researchgate.net This property is crucial for many applications where a product needs to be thick at rest but flow easily when agitated or spread. qianhaochem.com

The extent of shear-thinning is influenced by several factors, including the concentration and the molecular weight (or viscosity grade) of the HPMC. celotech.comissmge.org Higher concentration solutions and higher viscosity grades of HPMC display a more pronounced shear-thinning effect. celotech.comresearchgate.net For instance, one study observed that at higher shear rates, the viscosity of a Methocel F4M solution decreased by 28.7%, while a lower viscosity grade, F50, saw a reduction of only 4.3%. issmge.org This relationship highlights an inverse correlation between the viscosity grade of HPMC and the degree of shear thinning. issmge.org

Table 3: Effect of Shear Rate on Apparent Viscosity for Different HPMC Solutions

| HPMC Type | Concentration (% w/v) | Shear Rate | Apparent Viscosity Behavior | Reference |

|---|---|---|---|---|

| Methocel F4M | Not specified | Increasing | Decreased by 28.7% | issmge.org |

| Methocel F450 | Not specified | Increasing | Decreased by 13.2% | issmge.org |

| Methocel F50 | Not specified | Increasing | Decreased by 4.3% | issmge.org |

| HPMC K4M, E4M | 8%, 10%, 12% | Increasing | Significant decrease | researchgate.net |

X-ray Diffraction Techniques

Powder X-ray Diffraction (PXRD) is a non-destructive analytical technique widely used for the structural characterization of crystalline and semi-crystalline materials like HPMC. creative-biostructure.comwikipedia.org The technique involves directing X-rays onto a powdered or microcrystalline sample and measuring the scattered intensity as a function of the scattering angle (2θ). creative-biostructure.com The resulting diffraction pattern is a fingerprint of the material's crystal structure, where sharp peaks correspond to the diffraction from specific crystal planes, as described by Bragg's Law. creative-biostructure.comnih.gov

PXRD analysis is essential for determining the physical state of HPMC, which can exist in a semi-crystalline form. wikipedia.org However, in many pharmaceutical formulations, HPMC is used to create amorphous solid dispersions with poorly soluble drugs. researchgate.netresearchgate.net In these systems, the drug is dispersed in its amorphous, or non-crystalline, state within the polymer matrix. PXRD is a key tool to verify this transformation. researchgate.net The diffraction pattern of a crystalline material shows sharp, well-defined peaks, whereas an amorphous material produces a pattern with only broad, diffuse halos, indicating the absence of long-range atomic order. researchgate.net

Studies involving HPMC in spray-dried dispersions (SDDs) or other microparticle preparations consistently use PXRD to confirm the amorphous nature of the final product. researchgate.netresearchgate.net For example, when a crystalline drug is formulated with HPMC, the characteristic crystalline peaks of the drug are observed to decrease in intensity or disappear completely in the PXRD pattern of the formulation, being replaced by a broad amorphous halo. researchgate.net This confirms the successful transition of the drug from a crystalline to an amorphous state, which is often desirable for enhancing solubility and bioavailability. nih.govresearchgate.net

Small-Angle X-ray Scattering (SAXS) for Nanoscale Structures

Small-Angle X-ray Scattering (SAXS) is a powerful, non-destructive analytical technique used to investigate the nanoscale structure of materials, with capabilities of probing dimensions in the range of 1 to 100 nanometers. researchgate.netnih.gov In the context of HPMC research, SAXS provides valuable information about the polymer's solution conformation, aggregation behavior, and the structure of gel networks.

The fundamental principle of SAXS involves measuring the elastic scattering of X-rays as they pass through a sample. The resulting scattering pattern is analyzed to determine structural characteristics such as the size, shape, and distribution of nanoparticles or molecular aggregates. researchgate.net For HPMC, this can elucidate the arrangement of polymer chains in solution, the formation of micelles or other ordered structures, and the cross-linking density in hydrogels.

Research applications of SAXS in polymer science are extensive. The technique can be used to study:

The radius of gyration (Rg) of polymer coils in solution, providing a measure of their size.

The shape and conformation of polymer chains (e.g., random coil, rod-like).

The internal structure of polymer networks and gels.

The size and shape of nanoparticles embedded within a polymer matrix.

While specific SAXS studies on HPMC are part of ongoing research, the technique's application to similar biopolymers like other cellulose derivatives and proteins demonstrates its potential for HPMC characterization. nih.govrsc.org For instance, SAXS has been instrumental in understanding the self-assembly of macromolecules and the formation of complex three-dimensional structures. nih.govuni-muenchen.de

Surface Science and Wettability Studies

The surface properties of HPMC are critical for its performance in applications such as film coatings, binders, and emulsifiers. Surface science techniques provide quantitative measures of these properties.

Contact angle measurement is a fundamental method to quantify the wettability of a solid surface by a liquid. nanoscience.com The contact angle is the angle formed at the three-phase boundary where a liquid, gas, and solid intersect. nanoscience.com A low contact angle (typically < 90°) indicates good wettability (hydrophilic surface), while a high contact angle (> 90°) signifies poor wettability (hydrophobic surface). nanoscience.com

For HPMC, contact angle measurements are used to assess the hydrophilicity of films and coatings. The degree of substitution (DS) and molar substitution (MS) of the methoxy and hydroxypropyl groups, respectively, significantly influence the surface properties. ulb.ac.be Studies have shown that HPMC films generally exhibit hydrophilic characteristics, with contact angles varying depending on the specific grade and formulation. researchgate.netnih.gov For example, one study reported a water contact angle of 52.01° for a pure HPMC film, indicating its hydrophilic nature. researchgate.net The viscosity of the HPMC grade also plays a role; an increase in viscosity has been shown to correlate with an increase in the contact angle, suggesting a decrease in hydrophilicity. researchgate.net

Contact Angle of HPMC Films Under Various Conditions

| HPMC Type/Condition | Contact Angle (°) | Reference |

|---|---|---|

| Pure HPMC Film | 52.01 ± 0.63 | researchgate.net |

| HPMC with high Degree of Substitution (DS) | 85.250 ± 0.004 | nih.gov |

| HPMC K4M | Data not specified, but trend observed | researchgate.net |

| HPMC K15M | Data not specified, but trend observed | researchgate.net |

| HPMC K100M | Data not specified, but trend observed | researchgate.net |

Surface energy is a measure of the excess energy at the surface of a material compared to the bulk. It is a key parameter in understanding adhesion, as it governs the work of adhesion between two surfaces. nih.gov The surface free energy of HPMC films can be determined from contact angle measurements using different liquids with known surface tensions and applying theoretical models like the Wu's equation. researchgate.net

Research has indicated that the composition of HPMC films affects their surface free energy. For instance, increasing the viscosity of HPMC was found to decrease the total surface free energy. researchgate.net Adhesion studies, often performed using techniques like the butt adhesion test, measure the force required to separate a polymer film from a substrate. nih.gov For hydroxypropyl cellulose, a related polymer, a linear relationship was observed between decreasing film thickness and increasing adhesion to various substrates. nih.gov The thermodynamic work of adhesion, which is related to the interfacial energy, can be calculated and correlated with experimental adhesion measurements. nih.gov The addition of other polymers, such as polyvinylpyrrolidone (B124986) (PVP), to HPMC hydrogels has been shown to improve their bioadhesive properties. nih.gov

Surface and Adhesion Properties of HPMC and Related Polymers

| Property | Observation | Influencing Factor | Reference |

|---|---|---|---|

| Surface Free Energy | Decreases with increasing viscosity | HPMC Viscosity Grade | researchgate.net |

| Adhesion | Increases with decreasing film thickness (for HPC) | Film Thickness | nih.gov |

| Adhesion | Proportional to the calculated thermodynamic work of adhesion (for HPC) | Interfacial Energy | nih.gov |

| Bioadhesion | Improved with the addition of PVP | Formulation with PVP | nih.gov |

Molecular Weight and Polydispersity Determination

The molecular weight and polydispersity of HPMC are critical parameters that significantly influence its properties, such as viscosity, gelation, and mechanical strength. daneshyari.comnih.gov Size-Exclusion Chromatography (SEC), also known as Gel Permeation Chromatography (GPC), is the most common technique for determining the molecular weight distribution of polymers. daneshyari.comnih.gov

In SEC, polymer molecules in solution are separated based on their hydrodynamic volume as they pass through a column packed with porous gel. daneshyari.com Larger molecules elute first, while smaller molecules penetrate the pores and have a longer elution time. The use of advanced detectors, such as multi-angle laser light scattering (MALLS) and differential refractive index (DRI) detectors, in conjunction with SEC, allows for the accurate determination of the weight-average molecular weight (Mw), number-average molecular weight (Mn), and the polydispersity index (PDI = Mw/Mn). researchgate.netnih.gov

The characterization of high molecular weight HPMC (Mw > 300 kg/mol ) can be challenging. researchgate.netnih.gov Studies have shown that for very high molecular weight samples (Mw > 800 kg/mol ), non-ideal separation can occur at typical flow rates, leading to erroneously low polydispersity values. researchgate.netnih.gov This is attributed to the elongation of polymer chains under flow. Using lower flow rates can mitigate these non-idealities and provide more reliable molecular weight data. researchgate.netnih.gov The molecular weight of HPMC has been shown to correlate with its nominal viscosity. nih.gov

Molecular Weight Characterization of HPMC

| Parameter | Methodology | Key Findings | Reference |

|---|---|---|---|

| Molecular Weight Distribution (MWD) | Size-Exclusion Chromatography (SEC) with MALLS and DRI detectors | Provides reliable MWD for HPMC with Mw from 20 to >1,000 kg/mol. researchgate.netnih.gov | researchgate.netnih.gov |

| High Molecular Weight HPMC (Mw > 300 kg/mol) | SEC-MALLS | MALLS is more reliable than right-angle light scattering (RALS) for high Mw HPMC. researchgate.netnih.gov | researchgate.netnih.gov |

| Ultra-High Molecular Weight HPMC (Mw > 800 kg/mol) | SEC with varied flow rates | Low flow rates are necessary to avoid non-ideal separation and obtain accurate Mn and PDI. researchgate.netnih.gov | researchgate.netnih.gov |

| Correlation with Viscosity | Gel Permeation Chromatography (GPC) | A relationship exists between peak molecular weight and nominal viscosity. nih.gov | nih.gov |

Fundamental Mechanistic Studies of Hpmc Behavior

Gelation Mechanisms of HPMC Aqueous Solutions

Hydroxypropyl methylcellulose (B11928114) (HPMC) is a semisynthetic polymer derived from cellulose (B213188) that exhibits unique solution behaviors, most notably its capacity for thermoreversible gelation. kimachemical.comsci-hub.se This process, where an HPMC solution transitions from a liquid (sol) to a solid-like gel upon heating, is critical to its function in a multitude of applications. nih.govmdpi.comnih.gov The gelation is reversible, with the system returning to its liquid state upon cooling. nih.govnih.gov The underlying mechanisms of this transition are complex, involving a delicate interplay of polymer-water and polymer-polymer interactions that are influenced by temperature, polymer structure, and the presence of additives.

Aqueous solutions of HPMC exhibit a phenomenon known as inverse thermoreversible gelation; they undergo a sol-gel transition when heated and a gel-sol transition when cooled. nih.govnih.gov At lower temperatures, HPMC polymer chains are fully hydrated and exist as a solution. sci-hub.se As the temperature increases, the solution's viscosity initially decreases, as is typical for polymer solutions. However, upon reaching a critical temperature, a three-dimensional network forms, causing a significant increase in viscosity and the formation of a viscoelastic solid, or gel. unm.edu

This transition can be precisely monitored using rheological measurements, which track the changes in the storage modulus (G'), representing the elastic response, and the loss modulus (G''), representing the viscous response. In the sol state, at room temperature, the loss modulus is higher than the storage modulus (G'' > G'). nih.govmdpi.com As the solution is heated, a crossover point is reached where G' becomes greater than G'', which signifies the formation of the gel network. nih.govmdpi.comnih.gov This entire process is reversible, with the gel reverting to a liquid sol upon cooling. nih.gov

The gelation of HPMC is primarily governed by a temperature-dependent shift in the balance between hydrophilic and hydrophobic interactions. At low temperatures, the hydrophilic character dominates. The hydroxyl groups on the cellulose backbone and the hydroxypropyl substituents form strong hydrogen bonds with the surrounding water molecules, leading to the dissolution and hydration of the polymer chains. sci-hub.sepatsnap.com

As the temperature is raised, the kinetic energy of the system increases, leading to the disruption of the ordered "cagelike" water structures surrounding the hydrophobic methoxy (B1213986) groups on the polymer. researchgate.net This weakening of polymer-water hydrogen bonds makes the hydrophobic interactions between the methoxy groups of different HPMC chains energetically favorable. sci-hub.seresearchgate.net This temperature-induced hydrophobic association is the main driving force for gelation, causing the polymer chains to aggregate and form the cross-linked network structure of the gel. sci-hub.seresearchgate.net Concurrently, interchain hydrogen bonding between the hydroxyl groups of different HPMC chains can also contribute to the strength and stability of the gel network, with its influence depending on temperature and the presence of other solutes like salts. researchgate.net

Detailed mechanistic studies have revealed that the thermogelation of HPMC is not a single event but a more complex, two-step process. nih.govmdpi.comresearchgate.net The key distinction in HPMC's behavior compared to similar polymers like methylcellulose is that HPMC first undergoes liquid-liquid phase separation before the actual gelation occurs. nih.govacs.orgacs.orgnih.gov

Phase Separation: Upon heating, as hydrophobic interactions become dominant, the system phase-separates into polymer-rich droplets dispersed within a polymer-depleted aqueous matrix. acs.orgacs.orgnih.gov This initial step is observable as an increase in the solution's turbidity and is marked by a sharp drop in the viscoelastic moduli (both G' and G''). nih.govacs.orgnih.gov This decrease in moduli is attributed to the formation of these dispersed, polymer-rich domains. acs.org

Fibril Formation and Gelation: As the temperature is increased further, the second stage begins. Within the polymer-rich domains, the HPMC chains self-assemble into fibrils, which are semi-crystalline, ordered aggregates. acs.orgacs.orgnih.gov These fibrils, with a reported average diameter of approximately 18 nm, then entangle and associate to form a sample-spanning, three-dimensional network, which constitutes the final gel structure. acs.orgnih.gov This fibril formation and entanglement correspond to the subsequent rise in the viscoelastic moduli, where G' eventually surpasses G'' to indicate gelation. nih.govacs.orgacs.org The resulting gel is a spatially heterogeneous network of these fibrils. acs.org This two-step mechanism explains the peculiar rheological path observed during HPMC gelation. nih.govmdpi.com

Schematic of HPMC Gelation Process:

| Temperature | Stage | Molecular Behavior | Rheological Observation |

| Low Temp (< T1) | Solution (Sol) | HPMC chains are hydrated and individually dispersed. Hydrogen bonding with water dominates. | G'' > G' |

| T1 - T2 | Phase Separation | Hydrophobic interactions increase, leading to the formation of polymer-rich droplets in a polymer-depleted matrix. | Sharp drop in G' and G'' |

| High Temp (> T2) | Fibril Formation & Gelation | Fibrils nucleate and grow within the polymer-rich droplets, entangling to form a 3D network. | G' and G'' increase; G' > G'' |

Table based on findings from multiple studies. acs.orgacs.org

The chemical structure of HPMC, specifically the type and number of substituent groups, plays a crucial role in determining its gelation temperature and other physicochemical properties. sci-hub.seresearchgate.net The key parameters are the degree of substitution (DS), which is the average number of methoxy groups, and the molar substitution (MS), the average number of hydroxypropyl groups per anhydroglucose (B10753087) unit of the cellulose backbone. nih.govresearchgate.net

Methoxy Content (DS): A higher degree of methoxy substitution increases the hydrophobicity of the polymer. This leads to stronger hydrophobic interactions at lower temperatures, thus decreasing the gelation temperature. researchgate.netkimachemical.commelacoll.com

The interplay between these two substituents is complex, and the ratio between them is a critical factor for controlling the final properties of the HPMC grade. kimachemical.comkemoxcellulose.com

General Influence of HPMC Substituent Content on Gelation

| Substituent Content | Effect on Polymer Character | Impact on Gelation Temperature | Reference |

|---|---|---|---|

| Higher Methoxy Content (DS) | Increases hydrophobicity | Lowers gelation temperature | kimachemical.commelacoll.com |

| Higher Hydroxypropoxy Content (MS) | Increases hydrophilicity but also provides hydrophobic propyl groups | Generally lowers gelation temperature (within typical ranges) | kimachemical.comkimachemical.com |

| Lower Methoxy / Higher Hydroxypropoxy Ratio | More hydrophilic overall | Increases gelation temperature | kemoxcellulose.com |

The sol-gel transition of HPMC is highly sensitive to the presence of additives, particularly salts (ionic media). nih.govnih.gov The influence of different ions on HPMC gelation generally follows the Hofmeister series, which ranks ions based on their ability to structure or destructure water. researchgate.netnih.gov

Salting-Out Salts: Ions classified as "salting-out" (e.g., Cl⁻, SO₄²⁻) are kosmotropes, or water-structure makers. These ions strongly interact with water molecules, effectively competing with the HPMC polymer for hydration. researchgate.netnottingham.ac.uk This leads to dehydration of the polymer chains, which promotes hydrophobic associations and facilitates gelation at a lower temperature. researchgate.netnih.gov Consequently, adding salts like Sodium Chloride lowers the gelation temperature of HPMC solutions. researchgate.netnih.gov The gel strength, as indicated by the storage modulus G', is also typically increased in the presence of salting-out salts. nih.gov

Salting-In Salts: Ions classified as "salting-in" (e.g., I⁻, SCN⁻) are chaotropes, or water-structure breakers. They disrupt the hydrogen-bonded network of water, which can enhance the solubility of the polymer chains. researchgate.netnih.gov This effect counteracts the hydrophobic association required for gelation, thereby increasing the gelation temperature or weakening the resulting gel. nih.gov For instance, Sodium Iodide has been shown to decrease the gel strength of HPMC. nih.gov

Other non-ionic additives can also affect gelation. For example, the addition of substituted phenols has been shown to suppress the phase transition temperature, indicating a complex interaction mechanism between the additive and the HPMC polymer. nih.gov Surfactants like sodium dodecyl sulfate (B86663) (SDS) can also have a varied impact, with low concentrations promoting gelation at lower temperatures, while higher concentrations can delay the onset of the sol-gel transition. nih.gov

Effect of Representative Salts on HPMC Gel Properties

| Salt Type | Example Ion | Effect on Water Structure | Impact on Gelation Temperature | Impact on Gel Strength (G') | Reference |

|---|---|---|---|---|---|

| Salting-Out | Cl⁻, SO₄²⁻ | Structure-making (Kosmotropic) | Decreases | Increases | researchgate.netnih.gov |

| Salting-In | I⁻, SCN⁻ | Structure-breaking (Chaotropic) | Increases | Decreases | researchgate.netnih.gov |

Film Formation Mechanisms

Hydroxypropyl methylcellulose is widely utilized as a film-forming agent due to its ability to create transparent, flexible, and continuous films from aqueous or solvent-based solutions. researchgate.netnih.gov The mechanism of film formation is a physical process driven by the removal of the solvent. hpmcsupplier.com

The process begins with the dissolution of HPMC in a suitable solvent, typically water, to form a homogeneous solution or dispersion. patsnap.comhpmcsupplier.com This solution is then cast onto a substrate and allowed to dry. As the solvent evaporates, the polymer chains, which were previously solvated and mobile, are forced into closer proximity. patsnap.comhpmcsupplier.com This concentration effect allows for increased intermolecular interactions, including hydrogen bonding and physical chain entanglement. kimacellulose.com

The polymer molecules align and coalesce, forming a cohesive and uniform matrix structure. patsnap.com The inherent ability of HPMC to form a viscous gel network contributes to this process by ensuring the solution spreads evenly and adheres strongly to the substrate, preventing defects as the film solidifies. hpmcsupplier.com The final result is a continuous, solid film whose mechanical properties, such as tensile strength and flexibility, are determined by the grade of HPMC used, its molecular weight, and the presence of any additives like plasticizers, which can be incorporated to reduce brittleness. researchgate.nethpmcsupplier.com

Mechanisms of Film Formation from Aqueous HPMC Solutions

The formation of a film from an aqueous solution of Hydroxypropyl methylcellulose (HPMC) is a multi-stage process initiated by the evaporation of the solvent. As water evaporates, the dispersed polymer particles are forced into a densely packed, ordered arrangement, with the remaining water filling the interstitial voids. researchgate.net This is followed by the deformation and fusion of adjacent polymer particles, a process known as coalescence, which results in a continuous film. researchgate.net

The gelation of HPMC is primarily driven by hydrophobic interactions among the methoxy groups along the polymer chain. researchgate.net This process involves the exclusion of water, leading to the formation of a three-dimensional network. researchgate.net The thermoreversible gelation of HPMC is a key aspect of its film-forming behavior. Research indicates a two-step mechanism for this phenomenon: an initial phase separation is followed by the formation of fibrils from the polymer-rich phase, which then entangle to create the network structure. mdpi.com This entire process is significantly influenced by temperature. kimachemical.com As the temperature of an HPMC solution increases, a transition from a solution (sol) to a gel occurs. mdpi.com This is characterized by the storage modulus (G') surpassing the loss modulus (G''), indicating the formation of a structured gel. mdpi.com

The quality and properties of the resulting film are critically dependent on the viscosity of the initial polymeric solution. nih.gov If the viscosity is too low, the solution may flow uncontrollably, while excessively high viscosity can impede proper spreading and lead to defects like air bubbles in the final film. nih.gov

Factors Influencing Film Properties (e.g., Drying Temperature, Additives)

The physical, mechanical, and optical properties of HPMC films are significantly influenced by processing conditions and the inclusion of additives.

Drying Temperature: The temperature at which the film is dried plays a crucial role. Higher drying temperatures can lead to increased phase separation in pure HPMC films, which may compromise their physical properties. researchgate.net For instance, high hydration temperatures (e.g., 50°C) during solution preparation can negatively affect the optical quality of the film by increasing surface roughness. nih.gov However, a more moderate hydration temperature of 25°C does not typically impact optical properties. nih.gov In blended films, such as those with curdlan, higher drying temperatures have been shown to improve compatibility, cross-sectional smoothness, and mechanical properties. researchgate.net

Additives: The incorporation of additives can tailor film properties for specific functions.

Plasticizers: The addition of plasticizers is a common practice to improve film flexibility and reduce brittleness.

Lipids: Incorporating lipids like stearic acid can alter the surface characteristics of the film. Stearic acid tends to accumulate at the film's surface, leading to a decrease in surface roughness and surface free energy. researchgate.net

Polymers: Blending HPMC with other polymers, such as curdlan, can modify properties like oxygen permeability and water solubility. researchgate.net

Essential Oils: The inclusion of essential oils, often for their antimicrobial properties, can increase the particle size within the film-forming solution. nih.gov Emulsifiers are often used to ensure the stable and uniform distribution of these oils within the HPMC matrix. nih.gov

The table below summarizes the effect of selected factors on HPMC film properties based on research findings.

| Factor | Effect | Research Finding |

| High Drying/Hydration Temperature | Increased surface roughness, decreased optical quality. nih.gov | A 40-fold increase in surface roughness was observed for films hydrated at high temperatures compared to those hydrated at lower temperatures. nih.gov |

| Blending with Curdlan (CL) | Increased hydrogen bonding, reduced oxygen permeability and water solubility with higher CL content. researchgate.net | Increasing CL content in HPMC/CL films led to a decrease in transmittance at 500 nm. researchgate.net |

| Addition of Stearic Acid (SA) | Decreased surface roughness and surface free energy. researchgate.net | Low concentrations of SA in HPMC coatings were found to significantly reduce both microscopic and macroscopic coefficients of friction. researchgate.net |

| Addition of Essential Oils | Increased particle size in the film-forming solution. nih.gov | The incorporation of various essential oils generally leads to larger particle sizes within the solution. nih.gov |

This table is interactive. Click on the headers to sort the data.

Interaction-Induced Film Formation (e.g., with Calcium Salts)

The interaction between HPMC and certain electrolytes can induce the formation of distinct films. A notable example is the formation of a white, opaque film when an aqueous solution of HPMC is combined with calcium salts, such as calcium lactate (B86563) pentahydrate (CLP) or calcium chloride (CaCl₂). nih.govnih.gov This phenomenon is the result of specific interactions between the calcium salts and the HPMC polymer.

Investigations using Differential Scanning Calorimetry (DSC) and X-ray Powder Diffraction (XRPD) indicate that the calcium salts directly affect the HPMC polymer phase within the cast film. nih.gov Further analysis with Attenuated Total Reflection Fourier Transform Infrared (ATR FT-IR) spectroscopy has identified the probable sites of interaction. The results suggest that the white film formation is caused by the calcium salts affecting the regions of the HPMC polymer associated with C-O-C (ether linkage), C-O (hydroxyl), and CH₃ (methyl) stretching vibrations. nih.gov Interestingly, the white film can be transformed back into a transparent film by adding purified water. nih.gov

Swelling and Hydration Mechanisms

The hygroscopic nature of HPMC allows it to absorb significant amounts of water, leading to swelling and the formation of a hydrogel. This behavior is fundamental to its function in many applications.

Water Uptake and Gel Layer Formation

When a dry HPMC matrix comes into contact with an aqueous medium, the hydration process begins. This process can be visualized as an initial ingress of liquid into the porous network of the polymer tablet or particles. nih.gov This is followed by the progressive formation of a coherent gel layer as the individual HPMC particles hydrate, swell outwards, and coalesce. nih.gov This gel layer forms around the dry, glassy core of the polymer. qucosa.de

The development of this gel layer occurs in distinct stages. nih.gov Confocal fluorescence imaging has provided detailed microstructural insights into this process, revealing the sequence of polymer hydration as the gel layer develops. nih.gov The water within the hydrated matrix exists in different states, with most water molecules presenting as intermediate water and a smaller fraction being more tightly bound. nih.gov The presence of salts can significantly affect this process; for example, sodium chloride concentrations above 0.5 M can suppress gel layer growth and prevent the coalescence of hydrated particles. nih.gov

Impact of HPMC Properties on Swelling Dynamics

The dynamics of HPMC swelling are intrinsically linked to its molecular properties, such as molecular weight and the degree and type of chemical substitution.

Molecular Weight (Viscosity Grade): HPMC with a higher molecular weight (and thus higher viscosity grade) generally exhibits a greater water absorption capacity and a higher degree of swelling. nih.govnih.gov However, the viscosity grade primarily impacts the rate of matrix dissolution and the development of the gel layer thickness, especially for HPMC below a critical molecular weight. nih.gov For high-viscosity grades (e.g., >4000 cps), the swelling and subsequent release rates can become similar due to comparable gel composition and thickness. nih.gov

Degree of Substitution (DS) and Molar Substitution (MS): The hydrophobic/hydrophilic balance, determined by the substitution of methyl (DS) and hydroxypropyl (MS) groups, is critical.

HPMC cryogels with the highest DS (more hydrophobic methyl groups) were found to have the slowest swelling rate. nih.gov

Conversely, HPMC with the highest MS (more hydrophilic hydroxypropyl groups) exhibited the fastest swelling rate. nih.gov An increase in hydrophobicity tends to reduce water transport into the gel layer, resulting in decreased swelling. researchgate.net

The following table details how different HPMC properties influence swelling behavior.

| HPMC Property | Influence on Swelling Dynamics | Supporting Research |

| Molecular Weight / Viscosity | Higher molecular weight leads to higher water absorption capacity and swelling. nih.gov | NMR and DSC results confirmed that higher molecular weight HPMC grades have greater swelling capacity. nih.gov |

| Degree of Substitution (DS - Methyl) | A higher DS (more hydrophobic) results in a slower swelling rate. nih.gov | Cryogels with a DS of 1.9 showed the slowest swelling rate of 0.519 gwater/(g.s). nih.gov |

| Molar Substitution (MS - Hydroxypropyl) | A higher MS (more hydrophilic) results in a faster swelling rate. nih.gov | The HPMC with the highest MS demonstrated the fastest swelling rate and the lowest contact angle. nih.gov |

| Polymer Concentration | Higher HPMC content in a matrix alters the gel composition, which modulates diffusivity and release rates. nih.gov | The HPMC/lactose (B1674315) ratio was shown to directly modulate drug diffusivity as a function of the resulting gel's composition. nih.gov |

This table is interactive. Click on the headers to sort the data.

Interactions with Solvents and Other Polymers

The solubility and interaction of HPMC with various solvents and other polymers are governed by its chemical structure, including the degree of substitution and molecular weight. ihpmc.comkimachemical.com

Interactions with Solvents: HPMC is well-known for its solubility in cold water, which is facilitated by hydrogen bonding between the water molecules and the hydrophilic groups on the polymer. ihpmc.comihpmc.com Its solubility in organic solvents, however, varies significantly.

Alcohols: HPMC has good solubility in lower alcohols like methanol (B129727) and ethanol (B145695), but it is nearly insoluble in pure ethanol. ihpmc.comtenessy.com However, ethanol-water mixtures can effectively dissolve HPMC, with the water acting as a co-solvent. tenessy.com

Ketones: It is generally insoluble in pure acetone (B3395972). tenessy.com However, mixtures of acetone and water may cause the polymer to swell without fully dissolving. tenessy.com

Other Organic Solvents: HPMC can be dissolved in solvents like isopropanol (B130326) and certain glycols. kimachemical.comihpmc.com Chlorinated solvents such as dichloromethane (B109758) can also dissolve HPMC but are less preferred. ihpmc.com Its solubility in non-polar aromatic solvents like toluene (B28343) is limited. ihpmc.com

The dissolution process involves the solvent molecules penetrating the polymer structure and forming new interactions that break the intermolecular forces between HPMC chains. ihpmc.com Factors like solvent polarity, temperature, and the degree of substitution of the HPMC grade are critical in determining solubility. ihpmc.comkimachemical.com

Interactions with Other Polymers: HPMC can be blended with other polymers to create composite materials with synergistic or modified properties.

With Maltodextrin (MD): The hydroxyl groups of HPMC can form intermolecular hydrogen bonds with the glycosidic bonds of maltodextrin, which can enhance the density of blended films. mdpi.com

With Polyacrylamide (PAM): HPMC has been used to form composite hydrogels with polyacrylamide. The incorporation of salts like Lithium Chloride (LiCl) into a PAM/HPMC hydrogel can significantly enhance ionic conductivity. mdpi.com The high salt concentration can induce a "salting out" effect, where water molecules preferentially solvate the ions, leading to increased polymer-polymer interactions and aggregation, which can enhance the hydrogel network stability. mdpi.com

Solubility in Various Solvents and Aqueous Solutions